Cas no 2089672-80-8 (2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide)

2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a specialized organic compound featuring a cyclopropyl and tetrahydropyran moiety linked to a propanamide backbone. Its structural complexity, incorporating both cyclic and heterocyclic groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino group enhances reactivity, facilitating further functionalization, while the cyclopropyl and tetrahydropyran rings contribute to steric and electronic modulation, potentially improving target selectivity. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and conformational rigidity. Its synthetic versatility and potential for derivatization underscore its utility in research and industrial applications.
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide structure
2089672-80-8 structure
Product Name:2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
CAS No:2089672-80-8
MF:C11H20N2O2
MW:212.288702964783
CID:4774100
Update Time:2025-11-07

2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
    • 2-amino-N-cyclopropyl-N-(oxan-4-yl)propanamide
    • 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
    • Inchi: 1S/C11H20N2O2/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3
    • InChI Key: IOFHKCJLQRYDNA-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N(C(C(C)N)=O)C1CC1

Computed Properties

  • Exact Mass: 212.152477885 g/mol
  • Monoisotopic Mass: 212.152477885 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 212.29
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.6

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Additional information on 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Comprehensive Overview of 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (CAS No. 2089672-80-8)

2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the CAS number 2089672-80-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyclopropyl group, a tetrahydro-2H-pyran-4-yl moiety, and an amino propanamide backbone. Its structural complexity makes it a valuable candidate for drug discovery, particularly in targeting specific enzymatic pathways or receptor interactions.

The growing interest in 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is driven by its potential applications in medicinal chemistry and biotechnology. Researchers are exploring its role as a building block for novel therapeutics, especially in areas like neurological disorders and metabolic diseases. The compound's cyclopropyl and tetrahydro-2H-pyran-4-yl groups contribute to its stability and bioavailability, which are critical factors in drug development. These attributes align with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount.

From a synthetic perspective, 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is synthesized through multi-step organic reactions, often involving amide coupling and cyclization techniques. The compound's CAS number 2089672-80-8 serves as a unique identifier in chemical databases, facilitating its tracking in high-throughput screening and computational drug design. Its molecular weight and physicochemical properties, such as logP and hydrogen bond donors/acceptors, are frequently analyzed to predict its behavior in biological systems.

In the context of drug discovery, 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is often compared to other small molecule inhibitors due to its potential to modulate protein-protein interactions. The tetrahydro-2H-pyran-4-yl group, in particular, is known to enhance binding affinity and selectivity, making it a focal point in structure-activity relationship (SAR) studies. This aligns with the increasing demand for targeted therapies in oncology and immunology, where minimizing off-target effects is crucial.

The compound's relevance extends to academic research and industrial applications. Laboratories worldwide are investigating its potential as a scaffold for developing new chemical entities (NCEs). Its CAS number 2089672-80-8 is frequently cited in patents and publications, underscoring its importance in intellectual property related to pharmaceutical innovations. Additionally, its compatibility with green chemistry principles is being explored to reduce environmental impact during synthesis.

As the scientific community continues to unravel the potential of 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, its role in next-generation therapeutics becomes increasingly evident. The compound's versatility and drug-like properties make it a promising candidate for addressing unmet medical needs. With advancements in AI-driven drug discovery and machine learning, the integration of such compounds into virtual screening pipelines is expected to accelerate, further solidifying its place in modern pharmaceutical research.

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